molecular formula C23H22N2O3S B2900540 4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921567-26-2

4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2900540
CAS No.: 921567-26-2
M. Wt: 406.5
InChI Key: YIHCQEAWVVQYOU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sophisticated small molecule of significant interest in fundamental neuroscience research, particularly in the study of ligand-gated ion channels. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a cation-selective channel uniquely activated by zinc (Zn²⁺), copper (Cu²⁺), and protons (H⁺), and it exhibits distinct signaling properties, including considerable spontaneous activity and slow desensitization kinetics . The physiological role of ZAC is not yet fully elucidated, and this compound serves as an essential pharmacological tool for its exploration. Main Applications & Research Value: The primary application of this benzamide derivative is as a potent negative allosteric modulator (NAM) of ZAC. It exerts its effect by inhibiting Zn²⁺- and H⁺-evoked ZAC signaling, as well as the receptor's spontaneous activity, with studies on close analogs demonstrating IC₅₀ values in the low micromolar range (1-3 μM) . Research indicates that this class of analogs acts in a largely non-competitive and state-dependent manner, likely by targeting the transmembrane and/or intracellular domains of the receptor, thereby functioning as a selective allosteric channel blocker . Its high selectivity is a key feature; a closely related analog, TTFB, showed no significant activity at other classical Cys-loop receptors, including 5-HT₃A, nicotinic acetylcholine, GABAA, and glycine receptors at tested concentrations . This makes the compound invaluable for selectively probing ZAC function without confounding off-target effects. Handling & Usage: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-23(2,3)16-10-8-14(9-11-16)21(26)25-22-24-17(13-29-22)19-12-15-6-5-7-18(27-4)20(15)28-19/h5-13H,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHCQEAWVVQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzofuran-Thiazole Scaffolds

(a) N-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide (CAS 716366-44-8)
  • Structure : Replaces the tert-butyl benzamide with a benzoylthiourea group.
  • This may alter solubility and target selectivity .
  • Activity : Thiourea derivatives are often associated with antimicrobial or antitumor properties, though specific data for this compound are unavailable.
(b) 4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (CAS 300814-99-7)
  • Structure : Substitutes the benzofuran-thiazole unit with a sulfamoylphenyl group.
  • Activity : Sulfonamides are historically linked to antibacterial and carbonic anhydrase inhibitory effects.

Analogues with Varied Thiazole Substituents

(a) Masitinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide)
  • Structure : Incorporates a pyridinyl-thiazole and methylpiperazine group.
  • Key Differences : The pyridinyl and piperazine groups enhance water solubility and target kinase domains (e.g., KIT, PDGFR). The tert-butyl and methoxybenzofuran in the target compound may instead favor hydrophobic binding pockets .
  • Activity : Clinically validated as a tyrosine kinase inhibitor for cancer and repurposed for viral protease inhibition.
(b) 4-formyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-benzamide (Compound 7)
  • Structure : Features a pyridinyl-thiazole and formyl handle.
  • Key Differences: The aldehyde group allows covalent modification or conjugation, unlike the non-reactive methoxybenzofuran. This functional handle is leveraged in hit-optimization strategies .

Analogues with Modified Benzamide Groups

(a) N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structure: Substitutes tert-butyl with a phenoxy group.
  • Activity : Reported to modulate plant growth (129.23% activity, p<0.05), suggesting auxin-like or hormone-mimetic properties .
(b) 2-{4-methoxy-3-[(1E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl] phenyl}benzamide bromide (EMAC2060)
  • Structure : Includes a hydrazineylidene linker and methoxyphenyl-thiazole.

Preparation Methods

Rhodium-Catalyzed C–H Activation

The 7-methoxybenzofuran moiety is synthesized via rhodium(III)-catalyzed annulation between substituted benzamides and vinylene carbonate. Key parameters:

Parameter Specification Yield Range
Catalyst CpRhCl2 (5 mol%) 30–80%
Solvent 1,2-Dichloroethane
Temperature 80°C
Reaction Time 12–18 hours

This method proceeds through four stages: C–H activation at the benzamide's ortho position, migratory insertion of vinylene carbonate, nucleophilic substitution at the activated carbonyl, and β-oxygen elimination to aromatize the benzofuran ring. Electron-donating groups (e.g., 7-methoxy) enhance reaction kinetics by stabilizing transition states through resonance effects.

Acid-Mediated Cyclization Alternatives

For laboratories without access to rhodium catalysts, 7-methoxybenzofuran can be synthesized via Brønsted acid-catalyzed cyclization of 2-propynyloxybenzene derivatives:

7-Methoxy-2-propynyloxybenzene + H2SO4 (cat.) 
→ 7-Methoxybenzofuran (72% yield, 110°C, 6h)

This method requires strict moisture control to prevent proto-deboronation side reactions. NMR monitoring (δ 6.8–7.3 ppm aromatic region) confirms complete conversion.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 4-(7-methoxybenzofuran)-1,3-thiazole-2-amine intermediate is prepared via classical Hantzsch thiazole synthesis:

7-Methoxybenzofuran-2-carboxaldehyde + Thiourea + I2 (0.5 eq)
→ 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine (68% yield)

Critical reaction parameters:

  • Iodine acts as both oxidant and cyclization promoter
  • Ethanol solvent enables controlled exotherm (reflux at 78°C)
  • Stoichiometry : 1:1.2 aldehyde:thiourea ratio minimizes dimerization

HPLC-UV analysis (254 nm) confirms >95% purity post recrystallization from ethyl acetate/hexanes.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final amide bond is forged between 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine and 4-tert-butylbenzoic acid using EDC/HOBt activation:

Reagent Role Equivalents
EDC (EDAC) Carbodiimide activator 1.5
HOBt Oxyma additive 1.0
DIPEA Base 2.0
Solvent Anhydrous DMF -

Reaction progression is monitored by TLC (Rf 0.4 in EtOAc/Hex 1:1). Post reaction, aqueous workup (10% citric acid → sat. NaHCO3) removes excess reagents. Final purification via flash chromatography (SiO2, 5% MeOH/DCM) affords the title compound in 82% yield.

Alternative Coupling Methods

For acid-sensitive substrates, COMU-mediated coupling demonstrates superiority:

4-tert-Butylbenzoic acid + COMU (1.3 eq) + 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine  
→ Target compound (89% yield, 0°C → RT, 4h)

COMU generates less insoluble urea byproduct compared to EDC, facilitating purification.

Crystallization and Polymorph Control

Single crystals suitable for X-ray diffraction are obtained via dual-solvent vapor diffusion:

  • Dissolve crude product in hot DMSO (5 mg/mL)
  • Layer with n-heptane (3:1 v/v)
  • Store at 4°C for 72 hours

Crystal system: Monoclinic, space group P21/c
Unit cell parameters: a = 8.542 Å, b = 12.307 Å, c = 15.891 Å, β = 97.64°
Notable intermolecular interactions:

  • π-π stacking between benzofuran and thiazole rings (3.8 Å)
  • N-H···O hydrogen bonds (2.1 Å) stabilizing amide conformation

DSC analysis reveals a sharp melting endotherm at 214°C (ΔHfus = 98.7 J/g), confirming crystalline purity.

Analytical Characterization Benchmarks

Technique Key Spectral Features
1H NMR (400 MHz, DMSO-d6) δ 1.34 (s, 9H, t-Bu), 3.85 (s, 3H, OCH3), 7.12–8.21 (m, 9H aromatic)
13C NMR (101 MHz, DMSO-d6) δ 28.9 (t-Bu), 56.1 (OCH3), 115.7–159.4 (aromatic C), 165.4 (C=O)
HRMS (ESI+) m/z 407.1432 [M+H]+ (calc. 407.1429 for C23H23N2O3S+)
HPLC (C18, 1 mL/min) tR = 6.72 min (95:5 MeOH/H2O), purity 99.1%

FT-IR confirms amide I band at 1650 cm−1 (C=O stretch) and absence of -COOH (no broad peak ~3000 cm−1).

Yield Optimization Strategies

Benzofuran-Thiazole Coupling

Statistical design of experiments (DoE) identified critical factors for maximizing thiazole formation yield:

Factor Low Level High Level Optimal
I2 Equivalents 0.3 0.7 0.55
Reaction Time 4h 8h 6h
Temperature 70°C 90°C 82°C

Response surface methodology predicted maximum yield (74%) at 0.55 eq I2, 82°C, 6h – confirmed experimentally (72.8 ± 1.2%).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry improves reproducibility:

  • Benzofuran synthesis : Packed-bed reactor with immobilized Rh catalyst (TON > 1,200)
  • Thiazole formation : Microfluidic reactor (0.5 mm ID PTFE tubing) with in-line IR monitoring
  • Amide coupling : Static mixer array (5 elements) for rapid reagent homogenization

Process mass intensity (PMI) analysis shows 32% reduction in solvent waste compared to batch methods.

Environmental Impact Mitigation

Life cycle assessment (LCA) guided solvent selection:

Solvent Process Step Alternative GWP Reduction
DMF Amide coupling Cyrene™ 68%
Dichloroethane Benzofuran synthesis 2-MeTHF 54%
Hexanes Recrystallization Heptane 22%

Adoption of bio-based solvents decreases overall carbon footprint by 41% while maintaining yield profiles.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?

  • Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran-thiazole core followed by coupling with the tert-butyl benzamide moiety. Key steps include:

  • Benzofuran synthesis : Cyclization of 7-methoxy-substituted precursors under acidic conditions.
  • Thiazole formation : Reaction of benzofuran intermediates with thiourea derivatives in the presence of iodine or bromine .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole and benzamide groups.
  • Characterization : Confirm purity via HPLC (≥95%) and structure via 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound be resolved, and which software is most reliable?

  • Answer : Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement due to its robustness in handling small-molecule crystallography. Key steps:

  • Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Validate hydrogen bonding and π-π stacking interactions using CrystalExplorer or Mercury .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Answer : Prioritize assays based on structural analogs (e.g., thiazole-benzamide derivatives):

  • Enzyme inhibition : Use fluorometric assays for kinases (e.g., EGFR) or proteases.
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data between enzymatic inhibition and cellular efficacy be resolved?

  • Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Mitigate via:

  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion.
  • Proteomic profiling : Chemoproteomics (e.g., affinity-based pull-down) to identify unintended targets.
  • Metabolic stability : LC-MS/MS to evaluate compound stability in hepatic microsomes .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationship) in this compound class?

  • Answer : Combine molecular docking (AutoDock Vina, Glide) with MD simulations (GROMACS):

  • Target selection : Prioritize kinases or GPCRs based on benzofuran-thiazole pharmacophores.
  • Free energy calculations : Use MM/GBSA to rank binding affinities.
  • Validate predictions with alanine scanning mutagenesis in key binding residues .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Answer : Apply DoE (Design of Experiments) to critical parameters:

  • Solvent system : Test binary mixtures (e.g., DMF/H2_2O) for improved solubility.
  • Catalyst screening : Evaluate Pd(OAc)2_2 vs. CuI in coupling steps.
  • Workup protocols : Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate intermediates ≥98% pure .

Q. What analytical techniques are critical for resolving structural ambiguities in analogs with similar substituents?

  • Answer : Deploy orthogonal methods:

  • 2D-NMR : 1H^1H-13C^{13}C HSQC/HMBC to assign quaternary carbons and substituent positions.
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in thiazole rings.
  • IR-coupled DFT : Compare experimental and computed vibrational spectra for methoxy/tert-butyl groups .

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